
ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It is commonly referred to as DIBAL-H, which is the abbreviation for its full chemical name. This compound is widely used in the synthesis of various pharmaceuticals and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
DIBAL-H is a reducing agent that is commonly used in organic synthesis. It is known to reduce carbonyl groups to alcohols and can be used to selectively reduce certain functional groups in complex molecules. The exact mechanism of action of DIBAL-H is not fully understood, but it is believed to involve the transfer of hydride ions to the carbonyl group.
Biochemical and Physiological Effects:
DIBAL-H has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit antitumor activity in vitro and in vivo, and has been studied for its potential use in cancer treatment. DIBAL-H has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DIBAL-H is a highly reactive compound that requires careful handling and storage. It is also a toxic and flammable compound that requires special precautions when used in laboratory experiments. Despite these limitations, DIBAL-H is a valuable tool in organic synthesis and has been widely used in the development of new pharmaceuticals.
Orientations Futures
There are many potential future directions for the study of DIBAL-H. One area of research is the development of new synthetic methods for the production of DIBAL-H and related compounds. Another area of research is the study of the mechanism of action of DIBAL-H and its potential use in the treatment of various diseases. Additionally, the development of new pharmaceuticals based on DIBAL-H and related compounds is an area of active research.
Méthodes De Synthèse
DIBAL-H is a complex compound that requires a multi-step synthesis process. The first step involves the preparation of 2-methyl-1-phenyl-1H-indole-3-carboxylic acid, which is then esterified with ethanol to form ethyl 2-methyl-1-phenyl-1H-indole-3-carboxylate. This intermediate compound is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a catalyst to form DIBAL-H.
Applications De Recherche Scientifique
DIBAL-H has been extensively studied for its potential applications in the field of medicinal chemistry. It has been used in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and anti-inflammatory agents. DIBAL-H has also been shown to exhibit antitumor activity and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
ethyl 5-(2,4-dichlorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2NO4/c1-3-31-25(30)23-15(2)28(17-7-5-4-6-8-17)22-12-10-18(14-20(22)23)32-24(29)19-11-9-16(26)13-21(19)27/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXASIBPOKQVMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

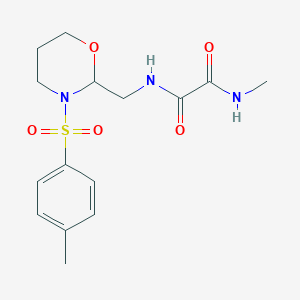
![N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811433.png)
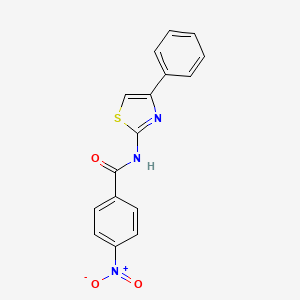
![N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2811436.png)
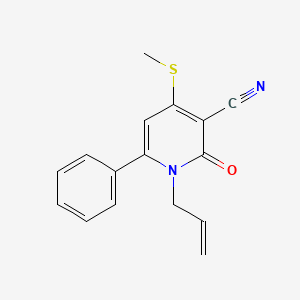
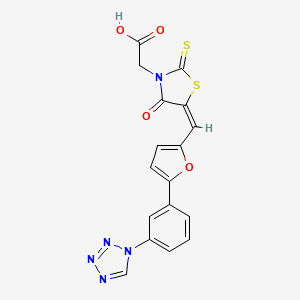
![N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2811440.png)
![7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811442.png)


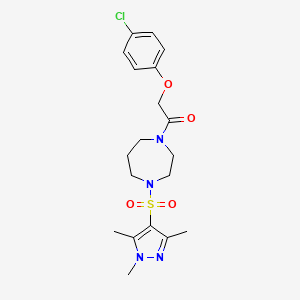
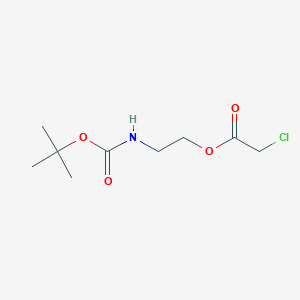
![1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B2811448.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide](/img/structure/B2811452.png)